molecular formula C11H11F2NO5S B1392538 2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid CAS No. 1243046-94-7

2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid

Cat. No.: B1392538
CAS No.: 1243046-94-7
M. Wt: 307.27 g/mol
InChI Key: BQHVAVXPWVYGMK-UHFFFAOYSA-N
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Description

“2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C11H11F2NO5S . It has a molecular weight of 307.27 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with two fluorine atoms at the 2 and 4 positions, and a morpholin-4-ylsulfonyl group at the 3 position .


Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 488.8±55.0 °C . Its density is predicted to be 1.561±0.06 g/cm3 . The pKa value is predicted to be 2.82±0.10 .

Scientific Research Applications

Chemical Synthesis and Molecular Libraries

A study discussed the synthesis of a novel compound series from 1,5-difluoro-2,4-dinitrobenzene, which involved substitutions and reductions to create intermediates. These intermediates, involving morpholine, were vital in constructing molecular libraries potentially applicable for therapeutic purposes (Wang et al., 2008).

Chemistry of Benzoic Acid Derivatives

Research on 3,6-difluoro-1,2,4,5-tetrakis(amino)benzenes, with morpholin-1-yl substituents, explored the potential inversion in these compounds. The study involved crystallography and electrochemical analysis, showing variations in electron loss and proposing DFT studies for further understanding of ion pairing in oxidized forms (Adams et al., 2010).

Inhibitor Development

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids were identified as potent and selective inhibitors of aldo-keto reductase AKR1C3, relevant in breast and prostate cancer. The study revealed insights into the binding mechanisms and emphasized the positioning of carboxylate groups and the significance of small substituents for enhancing potency (Jamieson et al., 2012).

Molecular Analysis and Hydrogen Bonded Structures

A study on morpholinium salts of ring-substituted benzoic acid analogues provided insights into how substituent groups in aromatic rings influence secondary structure generation. The research, which included crystallography and hydrogen bonding analysis, revealed diverse structural forms like chains, cyclic heterotetramers, and ribbon structures (Smith & Lynch, 2016).

Properties

IUPAC Name

2,4-difluoro-3-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO5S/c12-8-2-1-7(11(15)16)9(13)10(8)20(17,18)14-3-5-19-6-4-14/h1-2H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHVAVXPWVYGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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